(Z)-Configured Acrylate as a Key Eluxadoline Intermediate: 100% Yield in the Deprotection Step
The target compound serves as a specifically (Z)-configured intermediate in the synthesis of eluxadoline (Viberzi), an FDA-approved μ-opioid receptor agonist/δ-antagonist for diarrhea-predominant irritable bowel syndrome. In patent CN106866463A, methyl (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylate is prepared by methanolysis of the corresponding 4-acetoxy precursor with sodium bicarbonate, achieving a quantitative yield of 100% (89.5 g isolated from 100 g starting material) [1]. The (Z)-geometry is structurally mandatory: the subsequent transformation—conversion of the phenolic -OH to a triflate leaving group—is coupled to downstream carbonylation and asymmetric reduction steps that depend on the defined (Z)-configuration of the double bond. The saturated analog (methyl 2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)propanoate, CAS not publicly available at time of writing) lacks the α,β-unsaturated ester and cannot participate in these conjugate transformations, while the (E)-isomer would produce a different stereochemical outcome in subsequent asymmetric steps [1].
| Evidence Dimension | Synthetic yield in key deprotection step of eluxadoline intermediate route |
|---|---|
| Target Compound Data | 100% isolated yield (89.5 g from 100 g starting material) for methyl (Z)-2-acetamido-3-(4-hydroxy-2,6-dimethylphenyl)acrylate |
| Comparator Or Baseline | Saturated propanoate analog: not applicable for this synthetic route; (E)-isomer: produces incorrect stereochemical outcome in subsequent asymmetric reduction |
| Quantified Difference | The (Z)-configuration is structurally requisite for the synthetic pathway; the saturated analog and (E)-isomer are incompatible with this validated route |
| Conditions | Methanol, NaHCO₃, room temperature, 2 days; patent CN106866463A Example 1 |
Why This Matters
For procurement decisions in eluxadoline-related research or generic drug intermediate development, only the (Z)-configured acrylate is compatible with the published, high-yielding synthetic route; substitution with the saturated analog would require a fundamentally different and potentially unvalidated synthetic pathway.
- [1] Liu, S.; Zhao, X.; Feng, Y.; Sun, F.; Gao, H. Preparation method of eluxadoline intermediate compound. CN106866463A, filed January 24, 2017, and published June 20, 2017. See especially paragraphs [0099]–[0102]. View Source
